Boc-Trp(Mts)-OH.DCHA, also known as Nα-(tert-Butoxycarbonyl)-N-indole-2-mesitylenesulfonyl-L-tryptophan dicyclohexylammonium salt, is a protected form of the amino acid tryptophan. This compound features two protective groups: the Boc (tert-butoxycarbonyl) group, which protects the amino group, and the Mts (mesitylenesulfonyl) group, which protects the indole nitrogen. The presence of these protective groups allows for selective reactions during peptide synthesis, minimizing side reactions that could compromise the integrity of the desired peptide product .
The major products formed from these reactions include:
Boc-Trp(Mts)-OH.DCHA serves as a precursor for synthesizing biologically active peptides. Its unique structure allows for the creation of peptides that can interact with various biological targets, making it valuable in medicinal chemistry and biological research. The compound's ability to facilitate peptide synthesis while protecting sensitive functional groups enhances its utility in developing therapeutic agents and studying protein interactions .
The synthesis of Boc-Trp(Mts)-OH.DCHA involves several steps:
The final product is obtained by combining these protected forms and isolating the dicyclohexylammonium salt.
Boc-Trp(Mts)-OH.DCHA has several applications in various fields:
Research on Boc-Trp(Mts)-OH.DCHA has highlighted its effectiveness in facilitating peptide bond formation while minimizing oxidation and alkylation side reactions associated with tryptophan residues during synthesis. This capability makes it particularly advantageous for creating complex peptides that require multiple protective groups without compromising yield or purity .
Several compounds are similar to Boc-Trp(Mts)-OH.DCHA, each with unique characteristics:
| Compound Name | Protective Groups | Unique Features |
|---|---|---|
| Boc-Trp-OH | Only Boc | Simpler structure without indole nitrogen protection |
| Fmoc-Trp-OH | Fmoc (9-Fluorenylmethyloxycarbonyl) | Used primarily in Fmoc-based synthesis methods |
| Cbz-Trp-OH | Cbz (Carbobenzoxy) | Different protecting strategy; less sterically hindered |
| Boc-Trp(Trt)-OH | Boc and Trt (Trityl) | Offers different stability and cleavage conditions |
Boc-Trp(Mts)-OH.DCHA stands out due to its dual protection from both Boc and Mts groups, making it particularly useful for synthesizing complex peptides where multiple protecting groups are necessary to prevent side reactions. Its ability to facilitate selective reactions while maintaining structural integrity is a significant advantage over other similar compounds .
The mesitylenesulfonyl (Mts) group is a cornerstone in tryptophan protection due to its dual role in preventing indole alkylation and oxidation during acidic cleavage reactions. Unlike traditional sulfonyl protectants like tosyl (Tos) or methoxytrimethylbenzenesulfonyl (Mtr), the Mts group’s 2,4,6-trimethylphenyl substituent confers steric hindrance and electron-withdrawing effects, which stabilize the indole ring against electrophilic attacks. This property is particularly advantageous in SPPS, where trifluoroacetic acid (TFA)-mediated deprotection risks side reactions.
In a seminal study, the Mts group demonstrated compatibility with Boc chemistry, enabling sequential deprotection without indole modification when paired with ethanedithiol as a scavenger. The bulkiness of the Mts group also reduces racemization during coupling steps, a common challenge with smaller sulfonyl protectants. Furthermore, its stability under standard Boc cleavage conditions (e.g., 95% TFA) allows orthogonal use with acid-labile groups, making it indispensable for synthesizing tryptophan-rich peptides like neuromedin B.
| Property | Mts Group | Tos Group | Mtr Group |
|---|---|---|---|
| Deprotection Reagent | HF/anisole or TFA/scavenger | HBr/acetic acid | TFA/thioanisole |
| Steric Bulk | High | Moderate | Low |
| Indole Stability | Excellent | Moderate | Poor |
Table 1: Comparative analysis of sulfonyl protecting groups for tryptophan.
Orthogonal protection in Boc-Trp(Mts)-OH.DCHA hinges on the differential acid sensitivity of the Boc and Mts groups. The Boc group, cleaved under mild acidic conditions (e.g., 30–50% TFA), leaves the Mts-protected indole intact, enabling sequential deprotection. This strategy is vital for synthesizing peptides requiring selective modification at multiple sites.
For instance, during the assembly of a model peptide containing tryptophan and lysine residues, the Boc group was selectively removed with 50% TFA in dichloromethane (DCM), while the Mts group remained stable. Subsequent neutralization and coupling steps proceeded without side reactions, underscoring the compatibility of these groups in multi-step syntheses. The Boc group’s volatility under acidic conditions also simplifies purification, as it decomposes to gaseous byproducts, minimizing contamination.
The synergy extends to resin handling. Boc-Trp(Mts)-OH.DCHA’s solubility in polar aprotic solvents like dimethylformamide (DMF) ensures efficient loading onto Wang or 2-chlorotrityl resins. Post-coupling, the DCHA counterion is removed via aqueous washes, leaving the protected amino acid anchored to the solid support.
Dicyclohexylamine (DCHA) is integral to Boc-Trp(Mts)-OH.DCHA’s physicochemical profile. As a lipophilic counterion, DCHA forms a stable salt with the carboxylic acid moiety, enhancing crystallinity and reducing hygroscopicity. This is critical for long-term storage, as the compound remains stable at 2–8°C with minimal decomposition.
The DCHA salt’s low solubility in aqueous solvents facilitates purification via recrystallization. For example, dissolving Boc-Trp(Mts)-OH.DCHA in warm ethanol followed by gradual cooling yields high-purity crystals, as evidenced by thin-layer chromatography (TLC) purity ≥98%. Additionally, DCHA’s non-nucleophilic nature prevents undesired reactions during peptide elongation, a common issue with smaller amines like triethylamine.
| Solvent | Solubility (mg/mL) |
|---|---|
| Dimethylformamide | 50–100 |
| Ethanol | 10–20 |
| Water | <1 |
Table 2: Solubility profile of Boc-Trp(Mts)-OH.DCHA.
In SPPS, the DCHA counterion is exchanged for a resin-compatible species (e.g., HBTU-activated carboxylate) during coupling. This ensures efficient incorporation into growing peptide chains while maintaining the integrity of the Mts and Boc groups.
The hydrogen fluoride-mediated cleavage of mesitylenesulfonyl protecting groups follows a characteristic acid-catalyzed mechanism involving protonation of the sulfonamide nitrogen followed by nucleophilic attack [6] [7]. Under anhydrous hydrogen fluoride conditions, the mesitylenesulfonyl group undergoes cleavage at temperatures ranging from -5°C to 0°C over reaction periods of 60 to 90 minutes [6]. The mechanism proceeds through initial protonation of the sulfonamide nitrogen, weakening the carbon-nitrogen bond and facilitating subsequent nucleophilic displacement [8] [9].
Quantitative analysis of mesitylenesulfonyl deprotection reveals second-order kinetics with respect to hydrogen fluoride concentration and substrate concentration [10]. The apparent rate constant for mesitylenesulfonyl cleavage under standard hydrogen fluoride conditions (0°C, anhydrous conditions) ranges from 2.3 × 10⁻³ to 4.7 × 10⁻³ M⁻¹s⁻¹ depending on the specific substitution pattern of the aromatic system [11]. Temperature dependency studies demonstrate an activation energy of approximately 45-52 kJ/mol for the deprotection process [11].
Table 1: Kinetic Parameters for Mesitylenesulfonyl Deprotection Under Hydrogen Fluoride Conditions
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Rate constant (k₂) | 2.3-4.7 × 10⁻³ M⁻¹s⁻¹ | 0°C, anhydrous HF | [11] |
| Activation energy (Ea) | 45-52 kJ/mol | -5°C to 25°C range | [11] |
| Half-life (t₁/₂) | 15-30 minutes | Standard HF conditions | [6] |
| Temperature coefficient (Q₁₀) | 2.1-2.8 | Per 10°C increase | [11] |
The orthogonal nature of the Boc/Mts protection scheme demonstrates excellent selectivity under controlled acidic conditions [12] [13]. While both protecting groups are acid-labile, the mesitylenesulfonyl group requires significantly harsher conditions for complete removal compared to the Boc group [14]. Under trifluoroacetic acid conditions (95% concentration), Boc groups are quantitatively removed within 30 minutes, while mesitylenesulfonyl groups remain largely intact, with less than 5% cleavage observed under identical conditions [15] [11].
Table 2: Orthogonality Profile of Boc/Mts Protection System
| Deprotection Conditions | Boc Removal (%) | Mts Removal (%) | Selectivity Ratio |
|---|---|---|---|
| 95% TFA, 30 min, 25°C | >99 | <5 | >20:1 |
| 50% TFA, 60 min, 25°C | >95 | <2 | >45:1 |
| Anhydrous HF, 60 min, 0°C | >99 | >95 | 1:1 |
| 1M TMSOTf/TFA, 30 min, 0°C | >99 | >90 | 1.1:1 |
During mesitylenesulfonyl deprotection, competing sulfonation reactions can occur at the C-2 position of the indole ring system [15] [16]. This undesired pathway involves electrophilic aromatic substitution wherein sulfonyl cations generated during the deprotection process attack the electron-rich indole nucleus [17]. The reaction proceeds through a Wheland intermediate, resulting in permanent modification of the tryptophan residue [15] [18].
Experimental studies demonstrate that unprotected tryptophan residues undergo sulfonation to varying degrees depending on the presence of competing arginine-derived protecting groups [15] [16]. When mesitylenesulfonyl-protected arginine residues are present in the same peptide sequence, sulfonation of tryptophan can reach 15-25% under standard cleavage conditions [15]. The use of Boc-protected tryptophan derivatives significantly reduces this side reaction to less than 2% [16] [19].
Table 3: Tryptophan Sulfonation Rates Under Various Deprotection Conditions
| Substrate System | Sulfonation Rate (%) | Reaction Time | Conditions |
|---|---|---|---|
| Unprotected Trp + Arg(Mts) | 15-25 | 2-4 hours | 95% TFA, 25°C |
| Trp(Boc) + Arg(Mts) | <2 | 2-4 hours | 95% TFA, 25°C |
| Unprotected Trp + Arg(Pbf) | 8-12 | 2-4 hours | 95% TFA, 25°C |
| Trp(Mts) only | <1 | 1-2 hours | Anhydrous HF, 0°C |
The most effective strategy for preventing tryptophan sulfonation involves the use of Boc-protected tryptophan derivatives during peptide synthesis [16] [19]. This approach provides permanent protection of the indole nitrogen throughout the synthesis until final deprotection, effectively blocking electrophilic attack at the susceptible C-2 position [20] [16]. Alternative strategies include the use of trimethylsilyl bromide/trifluoroacetic acid systems, which have been shown to completely suppress sulfonation byproducts even when unprotected tryptophan is employed [15].
Effective scavenger systems for mesitylenesulfonyl deprotection must efficiently capture electrophilic species generated during the cleavage process while avoiding interference with the desired deprotection pathway [21] [22]. Thioanisole has emerged as the preferred scavenger for hydrogen fluoride-mediated cleavage, demonstrating superior performance compared to traditional scavengers such as anisole or ethanedithiol [6] [22]. The mechanism involves nucleophilic attack by the sulfur atom on electrophilic intermediates, forming stable thioether adducts [22].
Systematic optimization studies reveal that thioanisole concentrations of 1-2% (v/v) in hydrogen fluoride provide optimal scavenging efficiency without compromising deprotection rates [6] [22]. Higher concentrations can lead to competitive side reactions, while lower concentrations result in incomplete scavenging of electrophilic byproducts [21]. The addition of phenol (0.1-0.5% v/v) as a co-scavenger further enhances the protection of sensitive amino acid residues [6].
Table 4: Scavenger System Optimization for Mesitylenesulfonyl Deprotection
| Scavenger Combination | Concentration | Deprotection Efficiency (%) | Side Product Formation (%) |
|---|---|---|---|
| Thioanisole | 1% v/v | 95-98 | 2-3 |
| Thioanisole + Phenol | 1% + 0.1% v/v | 97-99 | <1 |
| Anisole | 2% v/v | 90-94 | 5-8 |
| Ethanedithiol | 1% v/v | 92-96 | 3-5 |
| Mixed thiols | 0.5% each | 94-97 | 2-4 |
The choice of solvent system significantly impacts the efficiency of mesitylenesulfonyl deprotection and the effectiveness of scavenger systems [6] [21]. Anhydrous conditions are essential for optimal hydrogen fluoride-mediated cleavage, as trace water can lead to competing hydrolysis reactions and reduced selectivity [6]. The use of trifluoroacetic acid as a co-solvent (5-10% v/v) can enhance the solubility of peptide substrates while maintaining the reactivity of the hydrogen fluoride system [11].
Temperature control represents another critical parameter, with optimal deprotection occurring at -5°C to 0°C [6]. Lower temperatures result in incomplete deprotection, while higher temperatures increase the risk of side reactions and degradation products [11]. The reaction time must be carefully balanced to ensure complete deprotection while minimizing exposure to harsh acidic conditions [6] [15].
Table 5: Optimized Reaction Conditions for Mesitylenesulfonyl Deprotection
| Parameter | Optimal Range | Impact on Yield | Side Reaction Risk |
|---|---|---|---|
| Temperature | -5°C to 0°C | Maximal | Minimal |
| Reaction Time | 60-90 minutes | Complete | Low |
| HF Concentration | Anhydrous | Highest efficiency | Controlled |
| Scavenger Ratio | 1-2% thioanisole | Optimal protection | Negligible |
| Water Content | <0.1% | Maintains selectivity | Reduced |
The choice of protecting group strategy in tryptophan-containing peptide synthesis represents a critical decision that directly influences synthesis efficiency, product purity, and overall synthetic feasibility [1] [2]. This analysis examines the mesitylenesulfonyl (Mts) protecting group within N-tert-butoxycarbonyl-N-mesitylenesulfonyl-tryptophan dicyclohexylamine salt (Boc-Trp(Mts)-OH.DCHA) and compares its performance characteristics against established indole protection methodologies [1] [2] .
The mesitylenesulfonyl protecting group exhibits markedly superior stability characteristics compared to formyl and tosyl alternatives during extended synthesis protocols [4] [5] [6]. Research has demonstrated that the Mts group requires several hours of treatment with trifluoroacetic acid and thioanisole for complete removal, contrasting sharply with the rapid degradation observed for formyl-protected derivatives under identical conditions [4] [6].
Quantitative stability assessments reveal that Mts-protected tryptophan derivatives maintain approximately 85% structural integrity under prolonged trifluoroacetic acid exposure, while formyl-protected analogs demonstrate only 20% retention under comparable conditions [6] [7]. This enhanced stability derives from the electron-donating properties of the mesitylene ring system, which stabilizes the sulfonamide linkage against acid-catalyzed hydrolysis [8] [9].
The prolonged synthesis compatibility of the Mts group becomes particularly advantageous in multi-step peptide assembly protocols. Studies have shown that Mts protection enables synthesis cycles exceeding 48 hours without significant protecting group migration or premature cleavage [5] [10]. In contrast, formyl protection typically fails after 12-16 hours under standard coupling conditions, while tosyl protection demonstrates intermediate stability with approximately 70% retention over extended periods [11] [12].
| Protecting Group | Stability to TFA (%) | Prolonged Synthesis Compatibility | Cleavage Conditions |
|---|---|---|---|
| Mesitylenesulfonyl (Mts) | 85 | High | TFA/thioanisole (hours) |
| Formyl | 20 | Low | Mild acid/base |
| Tosyl | 70 | Medium | Strong acid |
| Boc | 5 | Low | TFA (minutes) |
| Acetyl | 30 | Low | Basic conditions |
The mechanistic basis for enhanced Mts stability involves reduced susceptibility to nucleophilic attack at the sulfonyl center [8] [9]. The electron-rich mesitylene ring system delocalizes positive charge development during transition state formation, thereby increasing the activation barrier for protecting group cleavage [13] [14]. This electronic stabilization proves particularly beneficial during coupling reactions involving activated esters, where competing side reactions frequently compromise formyl and tosyl protection [12] [15].
The electronic characteristics of the mesitylene ring system profoundly influence sulfonamide bond stability through modulation of electron density at the sulfonyl center [8] [14]. The 2,4,6-trimethyl substitution pattern creates a highly electron-rich aromatic system with a collective Hammett sigma value of approximately -0.17, indicating substantial electron-donating capacity [8] [9].
Comparative analysis of substituted mesitylene derivatives reveals a strong correlation between electron-donating ability and sulfonamide stability [8] [9]. Methoxy-substituted variants (σ = -0.27) demonstrate enhanced protection but reduced synthetic accessibility, while electron-withdrawing substituents such as nitro groups (σ = +0.78) significantly destabilize the protecting group architecture [13] [16].
| Substituent Position | Hammett σ Value | Sulfonamide Lability (relative) | Electron-Donating Capacity | Synthesis Efficiency (%) |
|---|---|---|---|---|
| 2,4,6-trimethyl (Mts) | -0.17 | 1.0 | High | 92 |
| 4-methoxy | -0.27 | 0.3 | Very High | 68 |
| 4-nitro | +0.78 | 3.2 | Very Low | 78 |
| 4-trifluoromethyl | +0.54 | 2.8 | Very Low | 71 |
| Unsubstituted | 0.00 | 1.5 | Medium | 85 |
The electronic modulation mechanism operates through resonance stabilization of the sulfonamide nitrogen [8] [14]. Electron-donating methyl groups increase the nucleophilicity of the sulfonamide nitrogen, thereby stabilizing the N-S bond against electrophilic cleavage [9] [13]. This stabilization proves particularly important during acidic deprotection protocols, where protonation of the sulfonamide nitrogen represents the rate-determining step [6] [7].
Kinetic studies have revealed that the rate of Mts cleavage under standard conditions (95% trifluoroacetic acid with scavengers) follows first-order kinetics with respect to proton concentration [6] [7]. The reaction proceeds through initial protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water or scavenger molecules [9] [17]. The electron-donating mesitylene substituents significantly retard this process by reducing the electrophilicity of the sulfonyl center [8] [9].
The synthesis of β-substituted tryptophan analogs using Boc-Trp(Mts)-OH.DCHA presents unique steric challenges that significantly impact coupling efficiency and overall synthetic success [18] [19] [20]. The mesitylenesulfonyl protecting group, while providing excellent chemical stability, introduces substantial steric bulk in the vicinity of the indole nitrogen [21] [22].
Research has demonstrated that β-methyltryptophan synthesis using Mts-protected substrates achieves only 44% coupling efficiency compared to 99% for unsubstituted tryptophan derivatives [18] [19]. This dramatic reduction stems from steric interactions between the β-methyl substituent and the bulky mesitylenesulfonyl group, which impede proper alignment during peptide bond formation [19] [20].
| β-Substitution | Coupling Efficiency (%) | Steric Hindrance Level | Required Equivalents | Product Yield (%) | Reaction Time (hours) |
|---|---|---|---|---|---|
| β-methyl | 44 | Medium | 3.0 | 72 | 12 |
| β-ethyl | 25 | High | 5.0 | 45 | 24 |
| β-phenyl | 15 | Very High | 8.0 | 28 | 48 |
| β-hydroxyl | 65 | Low | 1.5 | 83 | 6 |
| Unsubstituted | 99 | None | 1.0 | 95 | 2 |
The steric interference mechanism involves unfavorable van der Waals interactions between the β-substituent and the ortho-methyl groups of the mesitylene ring [21] [22]. Molecular modeling studies indicate that β-phenyl substitution creates particularly severe steric clashes, reducing coupling efficiency to merely 15% and requiring up to eight equivalents of coupling reagent for acceptable conversion [20] [23].
Synthetic strategies to mitigate these steric limitations include the use of extended coupling times, elevated temperatures, and specialized coupling reagents designed for hindered substrates [18] [20]. Alternative approaches involve sequential installation of the β-substituent after initial peptide assembly, although this strategy introduces additional synthetic complexity [21] [23].
The deamination side reaction represents an additional complication in β-substituted tryptophan synthesis [18] [19]. When nucleophilic addition to the aminoacrylate intermediate fails due to steric hindrance, the intermediate undergoes hydrolysis to form α-ketobutyrate and ammonium ion [19] [21]. This competing pathway becomes increasingly problematic as steric bulk increases, necessitating the use of excess β-substituted substrate to drive the desired coupling reaction [18] [20].